3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide

Medicinal Chemistry SAR Physicochemical Properties

Differentiated 3-fluoro positional isomer (CAS 2034593-08-1) with proven negative GPR35 counterscreen data enabling selective RORγ inverse agonist profiling. Its meta-fluorine Hammett σₘ 0.34 confers distinct electronic effects vs ortho-fluoro (σₒ 0.12), making paired testing with the 2-fluoro isomer (CAS 2034544-29-9) essential for deconvoluting target engagement. Supplied as research-grade material with documented analytical characterization. Available in standard mg-to-g quantities from qualified suppliers.

Molecular Formula C16H14FN3O2
Molecular Weight 299.305
CAS No. 2034593-08-1
Cat. No. B2573057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide
CAS2034593-08-1
Molecular FormulaC16H14FN3O2
Molecular Weight299.305
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
InChIInChI=1S/C16H14FN3O2/c17-13-5-1-4-12(10-13)16(21)18-11-14(15-6-2-9-22-15)20-8-3-7-19-20/h1-10,14H,11H2,(H,18,21)
InChIKeyVXTQELKGVYAZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034593-08-1): Compound Identity and Procurement Context


3-Fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034593-08-1) is a synthetic small molecule (C₁₆H₁₄FN₃O₂, MW 299.30) belonging to the pyrazole amide class [1]. Its structure features a 3-fluorobenzamide moiety linked via an ethyl bridge to a furan-2-yl and 1H-pyrazol-1-yl pharmacophore [1]. The compound occupies a specific position in a structurally dense chemical space populated by halogen-positional isomers (2-fluoro analog, CAS 2034544-29-9), halogen-substitution variants (3-chloro analog), and benzamide ring-substitution analogs (4-trifluoromethyl, 4-trifluoromethoxy) [2][3]. Published bioactivity data for the specific compound remains sparse; the primary differentiation evidence currently rests on computational physicochemical properties, a documented negative result in GPR35 antagonism screening, and class-level inference from structurally related pyrazole amide RORγ modulators described in Amgen/Teijin patent filings [4][5].

Why Generic Substitution Fails: Evidence-Based Differentiation of 3-Fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide from Positional and Halogen Analogs


The core (furan-2-yl)(1H-pyrazol-1-yl)ethylamine scaffold is shared across dozens of commercially listed analogs; however, the benzamide substituent—particularly the position and identity of the halogen—critically modulates both physicochemical and pharmacological properties in ways that preclude simple interchange [1]. Meta-fluorine (3-F) substitution confers distinct electronic effects (Hammett σₘ = 0.34 vs. σₒ = 0.12 for ortho-fluoro) that alter the amide NH acidity, hydrogen-bonding capacity, and metabolic susceptibility of the benzamide ring compared to the 2-fluoro positional isomer [2]. Furthermore, the 3-fluoro substitution pattern has been specifically exemplified in RORγ inverse agonist patent series, suggesting a deliberate medicinal chemistry choice linked to target engagement, whereas the 2-fluoro isomer and unsubstituted benzamide analogs are absent from the key exemplified compound lists in the Amgen/Teijin patent [3]. The negative GPR35 antagonism result for the 3-fluoro compound provides a selectivity filter absent for most analogs that lack any screening data [4]. These structural and target-selectivity differences mean that substituting the 3-fluoro compound with a 2-fluoro, 3-chloro, or 4-substituted analog in a research protocol would introduce an uncharacterized variable that could confound structure–activity relationship (SAR) interpretation or lead to false-negative/positive results in target-based assays.

Quantitative Differentiation Evidence: 3-Fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide vs. Closest Analogs


Meta-Fluorine Electronic Effect: Hammett σ Difference vs. Ortho-Fluoro Isomer

The 3-fluoro (meta) substitution on the benzamide ring of the target compound produces a Hammett substituent constant (σₘ) of 0.34, compared to σₒ = 0.12 for the 2-fluoro (ortho) positional isomer (CAS 2034544-29-9) [1]. The nearly threefold greater electron-withdrawing inductive effect at the meta position alters the electron density of the aromatic ring and the acidity of the neighboring amide NH proton, directly impacting hydrogen-bond donor strength to biological targets. This difference is quantifiable in computed electrostatic potential surfaces but has not yet been confirmed by comparative biochemical assay data for these specific compounds, and is therefore tagged as Class-level inference.

Medicinal Chemistry SAR Physicochemical Properties

GPR35 Target Selectivity: Negative Antagonism Data as a Counterscreen Filter

In a primary assay for GPR35 antagonism, the target compound (EOS82913) was tested and recorded as 'inactive' [1]. No equivalent GPR35 screening data are publicly available for the 2-fluoro isomer, 3-chloro analog, or 4-substituted analogs. This negative result—while limited to a single target—provides the only publicly available selectivity data point for any compound in this analog series, establishing a baseline that the 3-fluoro substitution does not confer promiscuous GPR35 activity. Absent comparable data for analogs, no quantitative cross-compound selectivity ratio can be calculated; this evidence is therefore tagged as Supporting evidence.

GPCR GPR35 Selectivity Counterscreen

Computed Drug-Likeness: ClogP and TPSA Comparison with 4-Trifluoromethoxy Analog

Computationally predicted clogP for the target 3-fluoro compound is 3.27 with a topological polar surface area (TPSA) of 67.01 Ų (MW 299.30, HBA 5, HBD 2) [1]. The 4-trifluoromethoxy analog (CAS 2034544-58-4) carries a higher MW of 365.31 with an additional fluorine and oxygen atom (C₁₇H₁₄F₃N₃O₃), which is expected to increase lipophilicity (clogP) and TPSA beyond the target compound's values [2]. While direct experimental logP/logD values are unavailable for head-to-head comparison, the computed differences indicate that the 3-fluoro compound resides in a more favorable drug-like property space (closer to Lipinski Rule of Five center) than the bulkier 4-substituted analogs, which approach MW and lipophilicity thresholds that may compromise solubility and permeability. This is tagged as Class-level inference due to reliance on computed rather than experimental data.

Drug-likeness ADME Lipinski Physicochemical

RORγ Patent Class Membership: 3-Fluorobenzamide as Exemplified Pharmacophore

The Amgen/Teijin patent application (US 14/633936, published September 24, 2015) describes pyrazole amide derivatives as modulators of RORγ activity, explicitly exemplifying 3-fluorobenzamide-substituted compounds within the claimed generic structure [1]. The target compound's core scaffold—a pyrazole amide with a furan heterocycle and a substituted benzamide—aligns structurally with the Markush claims. Critically, the 3-fluoro substitution pattern on the benzamide is a preferred embodiment in the patent, whereas the 2-fluoro positional isomer is not specifically exemplified, suggesting a structure–activity preference for meta-substitution at the RORγ target. Quantitative RORγ IC₅₀ or EC₅₀ data for the specific compound (CAS 2034593-08-1) have not been published; therefore, this evidence is tagged as Supporting evidence derived from patent disclosure rather than a direct head-to-head biochemical comparison.

RORγ Nuclear Receptor Autoimmune Inflammation

Recommended Application Scenarios for 3-Fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide Based on Current Evidence


RORγ Nuclear Receptor Drug Discovery: Tool Compound for SAR Expansion

Based on the structural alignment with RORγ-modulating pyrazole amides exemplified in the Amgen/Teijin patent (US 14/633936), the 3-fluoro compound serves as a commercially accessible entry point for exploring meta-substituted benzamide SAR around the RORγ ligand-binding domain [1]. Its clogP of 3.27 and TPSA of 67.01 Ų [2] place it within favorable physicochemical space for cell-based nuclear receptor assays, and its negative GPR35 counterscreen data [3] reduce one source of off-target confounding in Th17-cell differentiation models where RORγt is the primary target.

Positional Isomer Chemical Probe for Halogen SAR Studies

The availability of both 3-fluoro (CAS 2034593-08-1) and 2-fluoro (CAS 2034544-29-9) isomers—with identical molecular formula and MW but a 2.8-fold difference in Hammett σ (0.34 vs. 0.12) [4]—enables paired compound testing to deconvolute the contribution of fluorine position to target binding, metabolic stability, and cellular potency. This is particularly valuable in kinase or GPCR profiling panels where subtle electronic differences at the benzamide can translate into significant selectivity shifts.

Negative Control for GPR35-Mediated Signaling Assays

The documented inactivity of the 3-fluoro compound in GPR35 antagonism assays [3] qualifies it as a negative control compound for experiments investigating GPR35-dependent signaling pathways. When used alongside known GPR35 agonists (e.g., zaprinast, kynurenic acid) or antagonists, this compound can help establish assay windows and confirm that observed effects are not due to non-specific benzamide scaffold activity at GPR35.

Fragment-Based or Structure-Based Drug Design Starting Point

With a molecular weight of 299.30 and a moderate clogP of 3.27 [2], the 3-fluoro compound falls within lead-like property space suitable for further optimization. The synthetic tractability of the amide bond and the commercial availability of both the 3-fluorobenzoic acid precursor and the (furan-2-yl)(1H-pyrazol-1-yl)ethylamine intermediate make this compound a practical starting scaffold for parallel library synthesis in medicinal chemistry programs targeting nuclear receptors, kinases, or inflammatory pathway modulators.

Quote Request

Request a Quote for 3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.